Herbimycin A

Catalog No.
S529872
CAS No.
70563-58-5
M.F
C30H42N2O9
M. Wt
574.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Herbimycin A

CAS Number

70563-58-5

Product Name

Herbimycin A

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

Molecular Formula

C30H42N2O9

Molecular Weight

574.7 g/mol

InChI

InChI=1S/C30H42N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9-,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1

InChI Key

MCAHMSDENAOJFZ-BVXDHVRPSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

geldanamycin, 17-demethoxy-15-methoxy-11-O-methyl-, (15R)-, herbimycin, herbimycin A, NSC 305978

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)OC)OC

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)/C)OC)OC(=O)N)\C)C)OC)OC

The exact mass of the compound Herbimycin is 574.289 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Lactams - Lactams, Macrocyclic - Rifamycins - Supplementary Records. It belongs to the ontological category of lactam in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Herbimycin A is a benzoquinone ansamycin antibiotic and a well-characterized inhibitor of the heat shock protein 90 (Hsp90) chaperone complex. By binding to the N-terminal ATP pocket of Hsp90, it induces the ubiquitination and proteasomal degradation of client oncogenic kinases, including v-Src, Bcr-Abl, and ErbB2. For procurement and assay design, Herbimycin A is supplied as a highly pure (>95-98%) yellow lyophilisate or powder, soluble in DMSO up to 7.5 mg/mL. Its substitution pattern—featuring methoxy groups at C-11 and C-15 but lacking the C-17 methoxy found in its close analog Geldanamycin—confers distinct redox properties, thiol reactivity, and in vivo metabolic profiles. This makes it an essential tool compound for researchers requiring specific irreversible thiol-dependent interactions or altered toxicity profiles in kinase degradation assays .

Substituting Herbimycin A with more common Hsp90 inhibitors like Geldanamycin or Radicicol fundamentally alters assay outcomes and toxicity profiles. While Geldanamycin is a more potent Hsp90 inhibitor, its C-17 methoxy group drives rapid redox cycling and severe hepatotoxicity, which can confound cell viability data in prolonged assays [1]. Conversely, Radicicol lacks the benzoquinone core entirely, acting only as a reversible inhibitor without the capacity for thiol adduction. Herbimycin A occupies a critical middle ground: it retains the benzoquinone moiety for irreversible thiol reactivity under specific conditions but exhibits a distinct redox potential and metabolic induction profile—such as higher CYP1A1 mRNA induction—compared to Geldanamycin [2]. Consequently, using generic substitutes will fail to replicate Herbimycin A's specific client-protein degradation kinetics and off-target induction signatures.

Targeted Client Protein Degradation: Bcr-Abl Inhibition Efficacy

Herbimycin A effectively disrupts the Hsp90 chaperone complex, leading to the degradation of client proteins such as Bcr-Abl. In quantitative cell-based assays, Herbimycin A inhibits Bcr-Abl with an IC50 value of approximately 5 µM . While Geldanamycin exhibits higher raw potency for Hsp90 (IC50 in the low nanomolar range), Geldanamycin's higher propensity for redox-cycling-induced hepatotoxicity often masks specific client degradation effects in sensitive cell lines. Herbimycin A provides a controlled degradation profile that effectively blocks Src, Yes, and ErbB without directly inhibiting protein kinases like PKA or PKC at these concentrations .

Evidence DimensionBcr-Abl inhibition / Client protein degradation
Target Compound DataIC50 ≈ 5 µM
Comparator Or BaselineGeldanamycin (nanomolar IC50, but higher redox toxicity)
Quantified DifferenceHerbimycin A offers micromolar inhibition with an altered redox-toxicity profile compared to the highly potent but toxic Geldanamycin.
ConditionsCell-based kinase degradation assays

Procurement of Herbimycin A is optimal for researchers who need to isolate Hsp90-mediated kinase degradation from the severe redox-cycling toxicity associated with Geldanamycin.

Hepatic CYP1A1 mRNA Induction In Vivo

The structural differences between benzoquinone ansamycins significantly affect their interaction with the aryl hydrocarbon receptor (AhR) pathway and subsequent cytochrome P450 induction. In vivo studies on rat hepatic tissue demonstrate that Herbimycin A induces CYP1A1 mRNA levels by 2.0-fold compared to controls [1]. In contrast, Geldanamycin induces CYP1A1 mRNA by only 1.4-fold under identical conditions [1]. This quantitative difference highlights Herbimycin A's stronger modulatory effect on AhR-dependent signal transduction and CYP1A1 expression.

Evidence DimensionCYP1A1 mRNA induction level
Target Compound Data2.0-fold increase
Comparator Or BaselineGeldanamycin (1.4-fold increase)
Quantified DifferenceHerbimycin A exhibits a ~43% greater induction of CYP1A1 mRNA than Geldanamycin.
ConditionsIn vivo rat hepatic tissue analysis

For toxicological and pharmacokinetic modeling, buyers must select Herbimycin A if maximizing CYP1A1 induction via the AhR pathway is required.

Thiol Reactivity and Irreversible Binding Capacity

Herbimycin A possesses a reactive benzoquinone core that enables irreversible inhibition of target proteins via covalent thiol adduction, a feature critical for specific cross-linking assays. Unlike Radicicol, which is a macrocyclic lactone that binds Hsp90 reversibly (Kd = 19 nM) without forming covalent bonds, Herbimycin A reacts with sulfhydryl groups to form stable adducts [1]. Because its C-11/C-15 methoxy substitution alters its redox potential compared to Geldanamycin, Herbimycin A provides a unique temporal profile for irreversible complex formation, avoiding the excessively rapid redox cycling seen with Geldanamycin[1].

Evidence DimensionMechanism of target binding
Target Compound DataIrreversible covalent binding via thiol adduction
Comparator Or BaselineRadicicol (Reversible competitive binding)
Quantified DifferenceHerbimycin A enables irreversible thiol-dependent adduction, whereas Radicicol is strictly a reversible inhibitor.
ConditionsIn vitro protein binding and kinase inhibition assays

Buyers designing assays that require irreversible target engagement or thiol-dependent inhibition must procure Herbimycin A over reversible macrocyclic alternatives like Radicicol.

Assay Preparation: Stock Formulation and Solvent Compatibility

Proper formulation of Herbimycin A is critical for reproducible assay performance, as the compound is nearly insoluble in aqueous buffers. Procurement datasheets specify that Herbimycin A is soluble in DMSO and DMF up to 6.0 - 7.5 mg/mL (approximately 10-13 mM) . This baseline solubility is comparable to Geldanamycin, which also suffers from poor aqueous solubility (~150 µM). For reliable application in high-throughput workflows, Herbimycin A must be procured as a high-purity powder, prepared as a concentrated DMSO stock, and stored at -20°C before rapid dilution into aqueous media, ensuring the benzoquinone core does not prematurely precipitate.

Evidence DimensionMaximum solubility in standard organic solvents
Target Compound Data6.0 - 7.5 mg/mL in DMSO
Comparator Or BaselineAqueous buffer (Insoluble / <0.1 mg/mL)
Quantified DifferenceRequires DMSO/DMF for primary solubilization to reach functional millimolar stock concentrations.
ConditionsLaboratory stock solution preparation

Understanding the strict DMSO solubility limits prevents compound precipitation and ensures accurate dosing in high-throughput or cell-based screening workflows.

Hsp90-Mediated Oncogenic Kinase Degradation Assays

Herbimycin A is the preferred ansamycin for inducing the proteasomal degradation of client proteins like v-Src, Bcr-Abl, and ErbB2 when researchers need to avoid the extreme hepatotoxicity and rapid redox cycling of Geldanamycin .

Irreversible Thiol-Binding and Cross-Linking Studies

Due to its reactive benzoquinone moiety, Herbimycin A is selected over Radicicol for structural biology and biochemical assays requiring covalent, irreversible adduction to sulfhydryl groups on target chaperone complexes [1].

AhR Pathway and CYP1A1 Induction Modeling

Because Herbimycin A induces CYP1A1 mRNA at significantly higher levels (2.0-fold) than Geldanamycin (1.4-fold), it is the optimal procurement choice for toxicological studies mapping AhR-dependent signal transduction in hepatic models [2].

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

574.28903092 Da

Monoisotopic Mass

574.28903092 Da

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

815WDV2HST

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

Wikipedia

Herbimycin

Dates

Last modified: 04-15-2024
1: Yan R, Bian C, Yu X. Total synthesis of herbimycin A. Org Lett. 2014 Jun 20;16(12):3280-3. doi: 10.1021/ol5012899. Epub 2014 Jun 9. PubMed PMID: 24911938.
2: Zhao W, Jiang B, Wu L, Nan Y, Cui J, Yu L, Wei Y, Li J, Shan G. Two herbimycin analogs, 4,5-dihydro-(4S)-4-hydroxyherbimycin B and (15S)-15-hydroxyherbimycin B, from Streptomyces sp. CPCC 200291. J Antibiot (Tokyo). 2015 Jul;68(7):476-80. doi: 10.1038/ja.2015.12. Epub 2015 Feb 18. PubMed PMID: 25690359.
3: Kim SH, Kang JG, Kim CS, Ihm SH, Choi MG, Yoo HJ, Lee SJ. 17-Allylamino-17-demethoxygeldanamycin and Herbimycin A Induce Cell Death by Modulating β-Catenin and PI3K/AKT Signaling in FRO Anaplastic Thyroid Carcinoma Cells. Anticancer Res. 2015 Oct;35(10):5453-60. PubMed PMID: 26408708.
4: Kim SH, Kang JG, Kim CS, Ihm SH, Choi MG, Yoo HJ, Lee SJ. Herbimycin A inhibits cell growth with reversal of epithelial-mesenchymal transition in anaplastic thyroid carcinoma cells. Biochem Biophys Res Commun. 2014 Dec 12;455(3-4):363-70. doi: 10.1016/j.bbrc.2014.11.018. Epub 2014 Nov 15. PubMed PMID: 25446094.
5: Cabral-da-Silva MC, dos Santos NE, de Mello FG, Taylor JS, Tolkovsky AM, Linden R, Reis RA. Herbimycin A induces sympathetic neuron survival and protects against hypoxia. Neuroreport. 2003 Dec 19;14(18):2397-401. PubMed PMID: 14663199.
6: Murakami Y, Mizuno S, Hori M, Uehara Y. Reversal of transformed phenotypes by herbimycin A in src oncogene expressed rat fibroblasts. Cancer Res. 1988 Mar 15;48(6):1587-90. PubMed PMID: 3345529.
7: Hamel L, Kenney M, Jayyosi Z, Ardati A, Clark K, Spada A, Zilberstein A, Perrone M, Kaplow J, Merkel L, Rojas C. Induction of heat shock protein 70 by herbimycin A and cyclopentenone prostaglandins in smooth muscle cells. Cell Stress Chaperones. 2000 Apr;5(2):121-31. PubMed PMID: 11147963; PubMed Central PMCID: PMC312898.
8: Sachidhanandam SB, Lu J, Low KS, Moochhala SM. Herbimycin A attenuates apoptosis during heat stress in rats. Eur J Pharmacol. 2003 Aug 1;474(1):121-8. PubMed PMID: 12909203.
9: Briant D, Ohan N, Heikkila JJ. Effect of herbimycin A on hsp30 and hsp70 heat shock protein gene expression in Xenopus cultured cells. Biochem Cell Biol. 1997;75(6):777-82. PubMed PMID: 9599667.
10: Tsuji A, Asano T, Suzuki S, Aoyagi T, Hayakawa M, Nakamura H. Effect of herbimycin A on renal cancer cell growth. Nihon Jinzo Gakkai Shi. 1996 May;38(5):198-201. PubMed PMID: 8699609.
11: Kiang JG. Genistein inhibits herbimycin A-induced over-expression of inducible heat shock protein 70 kDa. Mol Cell Biochem. 2003 Mar;245(1-2):191-9. PubMed PMID: 12708759.
12: Iwai Y, Nakagawa A, Sadakane N, Omura S, Oiwa H, Matsumoto S, Takahashi M, Ikai T, Ochiai Y. Herbimycin B, a new benzoquinonoid ansamycin with anti-TMV and herbicidal activities. J Antibiot (Tokyo). 1980 Oct;33(10):1114-9. PubMed PMID: 7451361.
13: Sato S, Honma Y, Hozumi M, Hayashi Y, Matsuo Y, Shibata K, Omura S, Hino K, Tomoyasu S, Tsuruoka N. Effects of herbimycin A and its derivatives on growth and differentiation of Ph1-positive acute lymphoid leukemia cell lines. Leuk Res. 1994 Mar;18(3):221-8. PubMed PMID: 8139288.
14: Preis PN, Saya H, Nádasdi L, Hochhaus G, Levin V, Sadée W. Neuronal cell differentiation of human neuroblastoma cells by retinoic acid plus herbimycin A. Cancer Res. 1988 Nov 15;48(22):6530-4. PubMed PMID: 2846152.
15: Honma Y, Okabe-Kado J, Hozumi M, Uehara Y, Mizuno S. Induction of erythroid differentiation of K562 human leukemic cells by herbimycin A, an inhibitor of tyrosine kinase activity. Cancer Res. 1989 Jan 15;49(2):331-4. PubMed PMID: 2910452.
16: Sepp-Lorenzino L, Ma Z, Lebwohl DE, Vinitsky A, Rosen N. Herbimycin A induces the 20 S proteasome- and ubiquitin-dependent degradation of receptor tyrosine kinases. J Biol Chem. 1995 Jul 14;270(28):16580-7. PubMed PMID: 7622464.
17: Queiroz CM, Mello LE. Effects of herbimycin A in the pilocarpine model of temporal lobe epilepsy. Brain Res. 2006 Apr 7;1081(1):219-27. PubMed PMID: 16696126.
18: Endo N, Tashiro E, Umezawa K, Kawada M, Uehara Y, Doki Y, Weinstein IB, Imoto M. Herbimycin A induces G1 arrest through accumulation of p27(Kip1) in cyclin D1-overexpressing fibroblasts. Biochem Biophys Res Commun. 2000 Jan 7;267(1):54-8. PubMed PMID: 10623573.
19: Makishima M, Yamamoto-Yamaguchi Y, Honma Y. 19-Allylaminoherbimycin A, an analog of herbimycin A that is stable against treatment with thiol compounds or granulocyte-macrophage colony-stimulating factor in human leukemia cells. Biochim Biophys Acta. 1995 Dec 12;1272(3):199-205. PubMed PMID: 8541353.
20: Suzukake-Tsuchiya K, Moriya Y, Hori M, Uehara Y, Takeuchi T. Induction by herbimycin A of contact inhibition in v-src-expressed cells. J Antibiot (Tokyo). 1989 Dec;42(12):1831-7. PubMed PMID: 2559910.

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